molecular formula C20H24N6O2 B2970032 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1797955-34-0

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No. B2970032
M. Wt: 380.452
InChI Key: MJXSRPUUSQBCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea' involves the reaction of 3-(2-ethoxyphenyl)isocyanate with 1-(3-cyanopyrazin-2-yl)piperidin-4-amine in the presence of a suitable solvent and base to form the desired product.

Starting Materials
3-(2-ethoxyphenyl)isocyanate, 1-(3-cyanopyrazin-2-yl)piperidin-4-amine, Suitable solvent, Base

Reaction
Step 1: Dissolve 3-(2-ethoxyphenyl)isocyanate in a suitable solvent., Step 2: Add a base to the solution and stir for some time., Step 3: Add 1-(3-cyanopyrazin-2-yl)piperidin-4-amine to the reaction mixture and stir for some time., Step 4: Heat the reaction mixture to a suitable temperature and stir for some time., Step 5: Cool the reaction mixture and filter the solid product., Step 6: Wash the solid product with a suitable solvent and dry it under vacuum., Step 7: Purify the product by recrystallization or chromatography.

Mechanism Of Action

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea works by selectively inhibiting JAK3, which is a tyrosine kinase involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea reduces the production of cytokines that play a role in inflammation, leading to a reduction in the symptoms of autoimmune diseases.

Biochemical And Physiological Effects

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues. In addition, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.

Advantages And Limitations For Lab Experiments

One advantage of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its favorable safety profile, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its potential to increase the risk of infections due to its effects on the immune system.

Future Directions

Future research on 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea could focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It could also explore the use of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea in other diseases that involve inflammation, such as cancer and cardiovascular disease. In addition, future research could focus on the development of new JAK3 inhibitors with improved selectivity and safety profiles.

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease by inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a role in inflammation.

properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-2-28-18-6-4-3-5-16(18)25-20(27)24-14-15-7-11-26(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXSRPUUSQBCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

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